3-Deoxyaconitine
Overview
Description
3-Deoxyaconitine is a diterpenoid alkaloid that is primarily isolated from the roots of Aconitum carmichaelii Debx . This compound is known for its potent biological activities, including its ability to modulate sodium channels . It is a white to off-white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxyaconitine can be synthesized through various chemical reactions involving the modification of aconitine-type alkaloids. The synthesis typically involves the acetylation and benzoation of specific hydroxyl groups on the aconitine skeleton . The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Aconitum carmichaelii Debx. The extraction process includes steps such as maceration, filtration, and purification using chromatographic techniques . The purified compound is then crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxyaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Deoxyaconitine has a wide range of scientific research applications:
Mechanism of Action
3-Deoxyaconitine exerts its effects primarily by modulating sodium channels in nerve cells . It binds to the sodium channels, altering their conformation and affecting the flow of sodium ions across the cell membrane. This modulation can lead to changes in nerve signal transmission, resulting in its analgesic and neurotoxic effects . The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the regulation of ion flow and nerve excitability .
Comparison with Similar Compounds
Aconitine: Another diterpenoid alkaloid with similar sodium channel modulating properties.
Benzoylaconine: A structurally related compound with different substitution patterns on the aconitine skeleton.
Neoline: Another alkaloid from the same plant with distinct biological activities.
Uniqueness: 3-Deoxyaconitine is unique due to its specific substitution pattern and its potent effects on sodium channels. Unlike aconitine, which has a broader range of biological activities, this compound is more selective in its action on sodium channels, making it a valuable compound for studying the pharmacology of these channels .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASMOUKYDUAOZ-ZDKSWHTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3175-95-9 | |
Record name | Deoxyaconitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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